molecular formula C13H14N2O2 B12530351 (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone CAS No. 651727-58-1

(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone

Cat. No.: B12530351
CAS No.: 651727-58-1
M. Wt: 230.26 g/mol
InChI Key: KUVYJVGRGHIOQD-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is a chemical compound that features a pyrazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone typically involves the reaction of 1-ethyl-1H-pyrazole with 2-hydroxy-5-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, continuous flow systems, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis or as an intermediate in the synthesis of pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential lead compound in drug discovery. Its structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.

Medicine

In medicine, this compound has potential applications as an anti-inflammatory or anti-cancer agent. Its ability to modulate biological pathways makes it a candidate for further drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows it to be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone
  • (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-4-methylphenyl)methanone
  • (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-ethylphenyl)methanone

Uniqueness

(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is unique due to its specific substitution pattern on the phenol and pyrazole rings. This unique structure allows it to have distinct chemical and biological properties compared to similar compounds. Its specific interactions with biological targets make it a valuable compound for research and development in various fields.

Properties

CAS No.

651727-58-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(1-ethylpyrazol-4-yl)-(2-hydroxy-5-methylphenyl)methanone

InChI

InChI=1S/C13H14N2O2/c1-3-15-8-10(7-14-15)13(17)11-6-9(2)4-5-12(11)16/h4-8,16H,3H2,1-2H3

InChI Key

KUVYJVGRGHIOQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)C)O

Origin of Product

United States

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